

Application Notes and Protocols: Formulation of Copper Histidine for Topical Delivery

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Compound of Interest

Compound Name: *Copper Histidine*

Cat. No.: *B077661*

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Introduction

Copper, an essential trace element, plays a pivotal role in various physiological processes within the skin, including collagen synthesis, antioxidant defense, and inflammatory responses. Copper-histidine complexes, which chelate copper ions with the amino acid histidine or histidine-containing peptides, have emerged as promising active ingredients in dermatology and cosmetology for their regenerative and protective properties.

This document provides detailed application notes and protocols for the formulation and characterization of two primary forms of **copper histidine** for topical delivery:

- Copper(II)-L-Histidine Complex: A simple chelate with applications in promoting skin health.
- GHK-Cu (Copper-Glycyl-L-Histidyl-L-Lysine): A tripeptide-copper complex extensively studied for its anti-aging and wound-healing effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

These notes are intended to guide researchers in the development and evaluation of stable and effective topical formulations containing these copper-histidine complexes.

Formulation Strategies and Protocols

The successful topical delivery of hydrophilic compounds like copper-histidine complexes presents a challenge due to the lipophilic nature of the stratum corneum. Formulation

strategies aim to enhance skin permeation and ensure the stability of the active ingredient.

Protocol for Preparation of a GHK-Cu Hydrogel (1% w/w)

This protocol describes the preparation of a basic hydrogel formulation suitable for topical application of GHK-Cu.

Materials:

- GHK-Cu powder
- Carbomer 940
- Triethanolamine (TEA)
- Glycerin
- Propylene glycol
- Purified water
- Preservative (e.g., Phenoxyethanol)

Equipment:

- Analytical balance
- Homogenizer or high-shear mixer
- pH meter
- Viscometer
- Beakers and magnetic stirrer

Procedure:

- Disperse Carbomer: In a beaker, disperse 1 g of Carbomer 940 in 80 mL of purified water with constant stirring until a uniform, lump-free dispersion is obtained.

- Prepare the Active Phase: In a separate beaker, dissolve 1 g of GHK-Cu powder in 10 mL of purified water. To this solution, add 5 g of glycerin and 2 g of propylene glycol and mix until uniform.
- Incorporate the Active Phase: Slowly add the active phase to the carbomer dispersion under continuous stirring.
- Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until the pH reaches 6.0-6.5, at which point a clear, viscous gel will form.
- Add Preservative: Incorporate a suitable preservative according to the manufacturer's recommendations.
- Final Volume Adjustment: Add purified water to bring the final volume to 100 g.
- Homogenization: Homogenize the gel for 5-10 minutes to ensure uniformity.
- Characterization: Measure the pH and viscosity of the final formulation.

Protocol for Preparation of Copper(II)-L-Histidine Solution for Topical Formulation

This protocol details the synthesis of a Copper(II)-L-Histidine stock solution that can be incorporated into various topical bases like creams or gels.

Materials:

- Copper(II) Chloride (CuCl_2)
- L-Histidine
- Sodium Hydroxide (NaOH)
- Purified water

Equipment:

- Analytical balance
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flasks and beakers

Procedure:

- Prepare L-Histidine Solution: Dissolve L-Histidine in purified water at a molar ratio of 2:1 to copper. For example, to prepare a solution for a final 1:2 copper to histidine complex, dissolve 3.1 g of L-Histidine in 50 mL of purified water.
- Prepare Copper(II) Chloride Solution: In a separate beaker, dissolve 1.34 g of Copper(II) Chloride in 50 mL of purified water.
- Complex Formation: Slowly add the Copper(II) Chloride solution to the L-Histidine solution with continuous stirring. A blue-colored solution will form, indicating the formation of the copper-histidine complex.[4][5]
- pH Adjustment: Adjust the pH of the solution to 7.0 - 7.4 using a dilute solution of sodium hydroxide. This is crucial for the stability of the complex.[6]
- Final Concentration: This stock solution can then be incorporated into a suitable topical vehicle at the desired final concentration.

Physicochemical Characterization

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of copper-histidine formulations.

Table 1: Physicochemical Properties of GHK-Cu

Parameter	Value	Reference
Aqueous Solubility	~325 mg/mL	[7]
logD (pH 4.5)	-2.38	[7][8]
logD (pH 5.5)	-2.38	[7]
logD (pH 7.4)	-2.49	[7][8]
Stable pH Range	4.5 - 7.4	[1][8]

Table 2: In Vitro Skin Permeation of GHK-Cu from an Aqueous Solution

Skin Model	Cumulative Permeation ($\mu\text{g}/\text{cm}^2$) over 24h	Reference
Synthetic Epidermis (Neoderm®-E)	3.86% of applied dose	[7]

Table 3: Example Physicochemical Properties of Topical Gel Formulations

Formulation Base	Viscosity (cP)	pH	Reference
Carbomer-based Hydrogel	870 - 34,900	4.66 - 5.91	[9]
Ionic Liquid Microemulsion	-	3.6 - 5.5	[10]

Experimental Protocols

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the skin permeation of copper-histidine from a topical formulation.

Materials and Equipment:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
- Test formulation (e.g., GHK-Cu gel)
- Water bath with circulator (maintained at 32°C)
- Magnetic stirrer
- Syringes and collection vials
- Analytical instrument for quantification (e.g., HPLC, ICP-MS)

Procedure:

- Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.
- Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.
- Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
- Equilibration: Allow the system to equilibrate for at least 30 minutes.
- Application of Formulation: Apply a known quantity (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

- Sample Analysis: Analyze the collected samples for copper or peptide concentration using a validated analytical method.
- Mass Balance: At the end of the experiment, dismantle the cell, wash the skin surface to remove excess formulation, and extract the copper-histidine retained within the skin to perform a mass balance analysis.

Protocol for Stability Testing of Topical Formulations

This protocol provides a framework for assessing the stability of copper-histidine topical formulations based on ICH guidelines.

Storage Conditions (ICH Q1A(R2)):

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH

Procedure:

- Sample Preparation: Package the formulation in its intended final container.
- Initial Analysis (Time 0): Perform a complete analysis of the formulation for the parameters listed below.
- Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
- Testing Frequency:
 - Accelerated: Test at 0, 3, and 6 months.
 - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Parameters to be Tested:
 - Physical Appearance: Color, odor, phase separation.
 - pH

- Viscosity
- Assay of Active Ingredient: Quantification of copper-histidine using a stability-indicating method (e.g., HPLC).[8][11][12]
- Degradation Products: Monitor for the appearance of degradation products.
- Microbial Limits: Test for microbial contamination at selected time points.

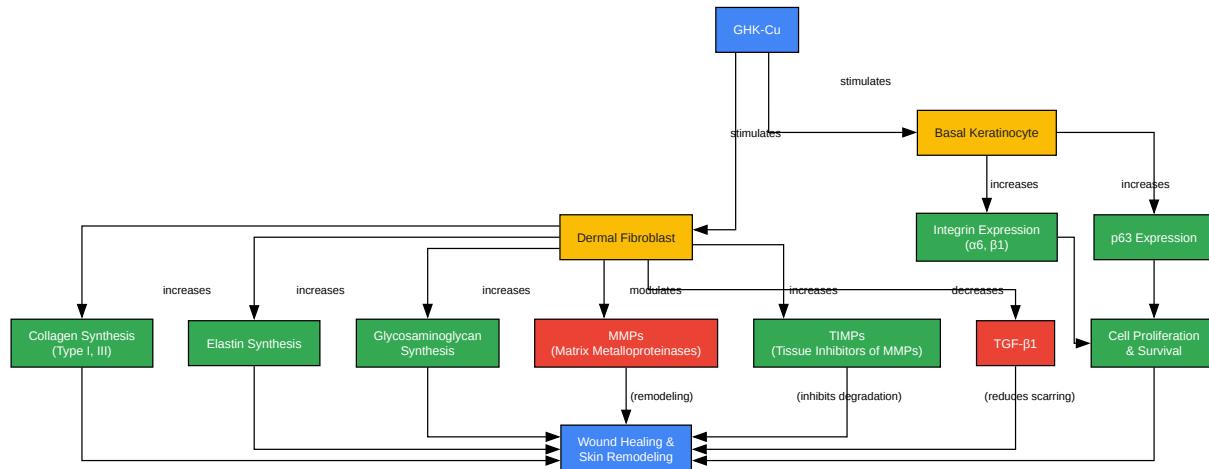
Photostability Testing (ICH Q1B):

- Expose the formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15][16][17]
- A control sample should be protected from light to differentiate between light-induced and thermally-induced changes.
- Analyze the samples for the same parameters as in the main stability study.

Signaling Pathways and Experimental Workflows

GHK-Cu Signaling Pathway in Skin Regeneration

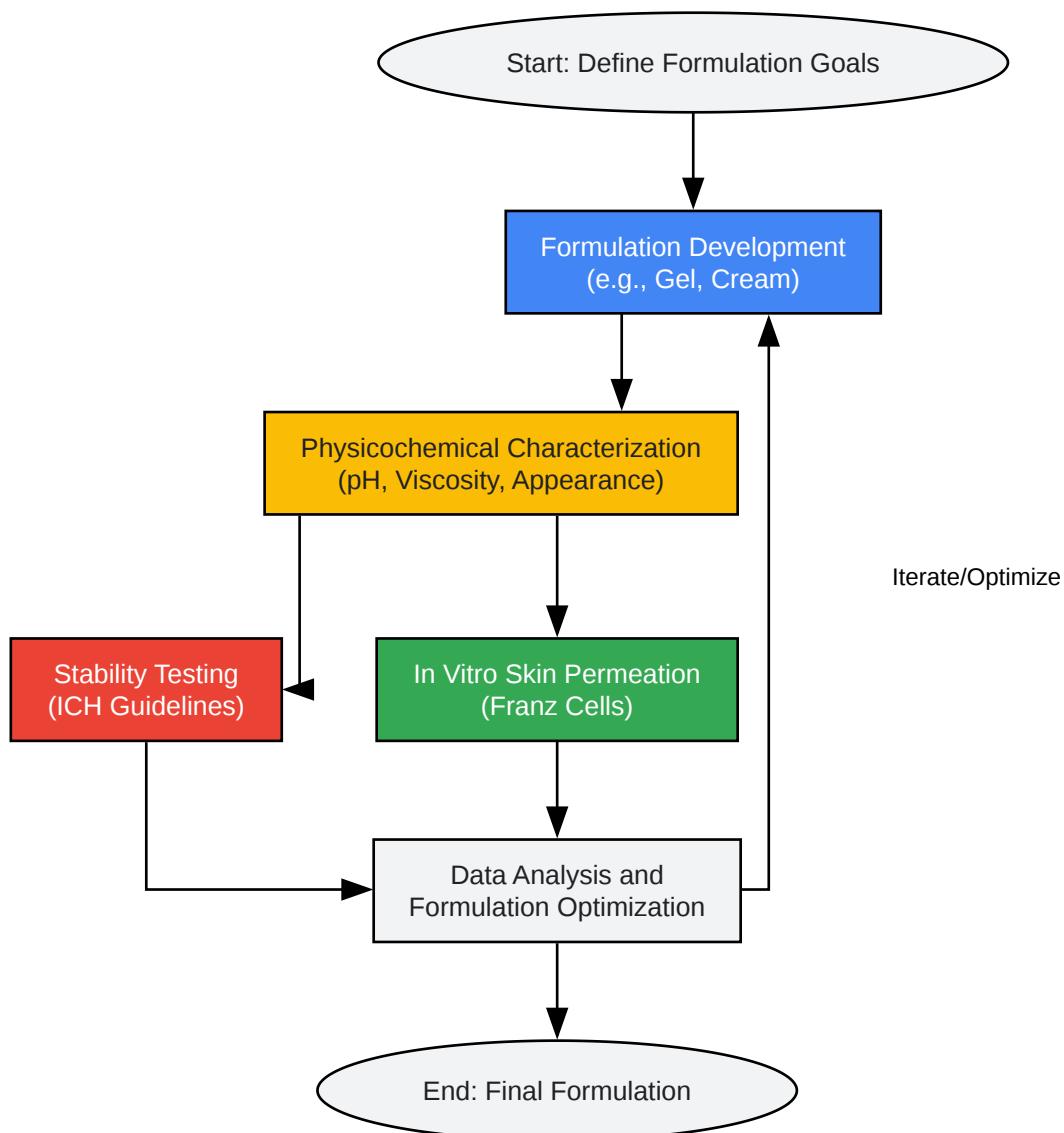
GHK-Cu influences multiple signaling pathways in dermal fibroblasts and keratinocytes to promote skin regeneration and remodeling.[1][3][18] It stimulates the synthesis of extracellular matrix components, modulates the activity of matrix metalloproteinases (MMPs), and promotes the proliferation and survival of skin cells.[1][19]

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GHK-Cu Signaling Pathway in Skin Cells

Experimental Workflow for Formulation Development and Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a topical copper-histidine formulation.

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Topical Formulation Development Workflow

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